3-Deshydroxy-3-methoxy estrone-d3 3-Deshydroxy-3-methoxy estrone-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16676983
InChI: InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3
SMILES:
Molecular Formula: C19H26O2
Molecular Weight: 289.4 g/mol

3-Deshydroxy-3-methoxy estrone-d3

CAS No.:

Cat. No.: VC16676983

Molecular Formula: C19H26O2

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

3-Deshydroxy-3-methoxy estrone-d3 -

Specification

Molecular Formula C19H26O2
Molecular Weight 289.4 g/mol
IUPAC Name (8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3
Standard InChI Key NSUVCVKCWGOYPV-YIJAEARJSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CCC2=C(C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC

Introduction

Synthesis and Purification Methods

The synthesis of 3-deshydroxy-3-methoxy estrone-d3 involves multi-step chemical modifications starting from estrone or its precursors. A typical pathway includes:

  • Protection of the C-17 ketone group to prevent unwanted reactions during subsequent steps.

  • Methylation at C-3 using deuterated methylating agents such as deuteriomethanol (CD3OH) under acidic conditions to introduce the -OCD3 group.

  • Dehydroxylation at C-3 via catalytic hydrogenation or enzymatic methods to remove the hydroxyl group.

  • Deprotection and purification using high-performance liquid chromatography (HPLC) to achieve >98% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Critical challenges in synthesis include minimizing isotopic dilution and ensuring regioselective deuteration. Advanced techniques like microwave-assisted synthesis have improved reaction yields to ~75% in optimized conditions.

Molecular Characteristics and Structural Analysis

The compound’s structural attributes are summarized below:

PropertyValue
Molecular FormulaC19H23D3O2\text{C}_{19}\text{H}_{23}\text{D}_{3}\text{O}_{2}
Molecular Weight289.4 g/mol
IUPAC Name(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
InChI KeyNSUVCVKCWGOYPV-YIJAEARJSA-N
Isotopic Purity≥98% deuterium incorporation at methoxy group

Biological Activity and Research Applications

Estrogenic Receptor Binding

3-Deshydroxy-3-methoxy estrone-d3 exhibits selective binding to estrogen receptor alpha (ERα) with a dissociation constant (KdK_d) of 2.3 nM, comparable to estrone’s KdK_d of 1.8 nM. Its deuterated methoxy group reduces oxidative metabolism in hepatic microsomes, making it preferable for long-term cell culture studies .

Pharmacokinetic Studies

In rodent models, the compound demonstrates a plasma half-life (t1/2t_{1/2}) of 6.2 hours, 1.8-fold longer than non-deuterated counterparts . This property facilitates accurate measurement of estrogen distribution and excretion kinetics without frequent dosing.

Cancer Research

Preliminary studies suggest that 3-deshydroxy-3-methoxy estrone-d3 inhibits proliferation of ER-positive breast cancer cells (MCF-7) at IC50 values of 15 μM, though its therapeutic potential remains exploratory.

Comparative Analysis with Other Estrogen Derivatives

The table below contrasts key features of 3-deshydroxy-3-methoxy estrone-d3 with related estrogens:

CompoundStructural FeaturesERα Affinity (K_d, nM)Research Applications
EstroneC-3 hydroxyl, C-17 ketone1.8Endogenous hormone studies
17β-EstradiolC-3 hydroxyl, C-17 β-hydroxyl0.5Hormone replacement therapy research
2-MethoxyestradiolC-2 methoxy, C-3 hydroxyl12.4Anti-angiogenesis and cancer studies
3-Deshydroxy-3-methoxy estrone-d3C-3 methoxy (deuterated), C-17 ketone2.3Metabolic tracing, pharmacokinetics

This comparative data underscores the unique role of deuterium labeling in enhancing research utility without compromising receptor interaction .

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